![molecular formula C15H19N B14594308 2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene CAS No. 61088-67-3](/img/structure/B14594308.png)
2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylethyl)-2-azabicyclo[222]oct-5-ene is a bicyclic compound characterized by its unique structure, which includes a phenylethyl group attached to a bicyclo[222]oct-5-ene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene typically involves the reaction of a phenylethylamine derivative with a bicyclo[2.2.2]oct-5-ene precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the amine and facilitate the nucleophilic attack on the bicyclic system. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds within the bicyclic system.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium halides in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced bicyclic compounds with saturated bonds.
Substitution: Halogenated phenylethyl derivatives.
科学的研究の応用
2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
特性
CAS番号 |
61088-67-3 |
|---|---|
分子式 |
C15H19N |
分子量 |
213.32 g/mol |
IUPAC名 |
2-(2-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C15H19N/c1-2-4-13(5-3-1)10-11-16-12-14-6-8-15(16)9-7-14/h1-6,8,14-15H,7,9-12H2 |
InChIキー |
FIIDKRXPCKVVRW-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CC1CN2CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
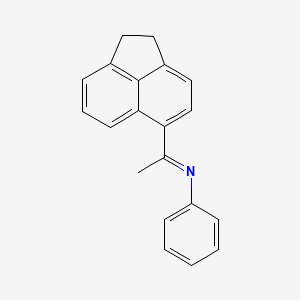
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)

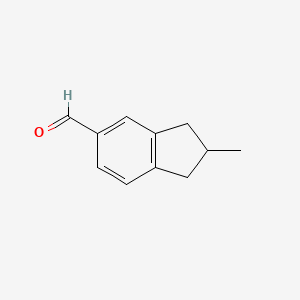
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
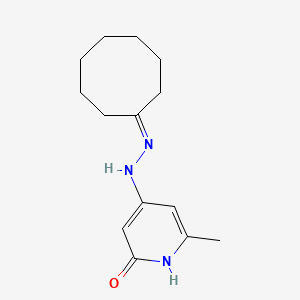
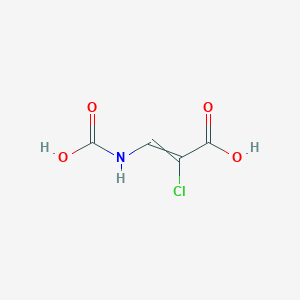

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
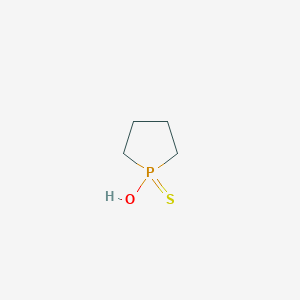
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
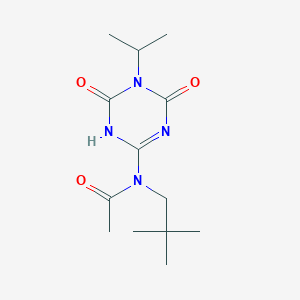
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
